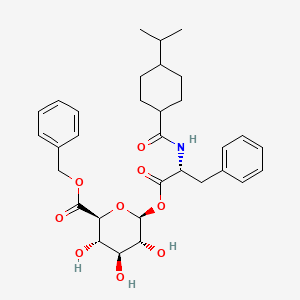
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is a chemical compound used primarily in proteomics research. It is a derivative of Nateglinide, a drug used for the treatment of type 2 diabetes. The molecular formula of this compound is C32H41NO9, and it has a molecular weight of 583.67 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester involves the acylation of Nateglinide with Beta-D-glucuronic acid benzyl ester. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: In the development of new therapeutic agents for diabetes and other metabolic disorders.
Industry: In the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism. This modulation leads to improved insulin secretion and glucose uptake, thereby helping to regulate blood sugar levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nateglinide: The parent compound, used for the treatment of type 2 diabetes.
Repaglinide: Another meglitinide class drug used for diabetes treatment.
Glimepiride: A sulfonylurea class drug used for diabetes treatment
Uniqueness
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is unique due to its specific chemical structure, which allows it to be used as an intermediate in the production of Nateglinide metabolites. This makes it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C32H41NO9 |
|---|---|
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
benzyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H41NO9/c1-19(2)22-13-15-23(16-14-22)29(37)33-24(17-20-9-5-3-6-10-20)30(38)42-32-27(36)25(34)26(35)28(41-32)31(39)40-18-21-11-7-4-8-12-21/h3-12,19,22-28,32,34-36H,13-18H2,1-2H3,(H,33,37)/t22?,23?,24-,25+,26+,27-,28+,32+/m1/s1 |
Clé InChI |
FETBIPXTQOAEAM-YWFYEGQRSA-N |
SMILES isomérique |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC4=CC=CC=C4)O)O)O |
SMILES canonique |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


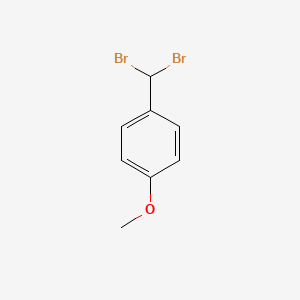
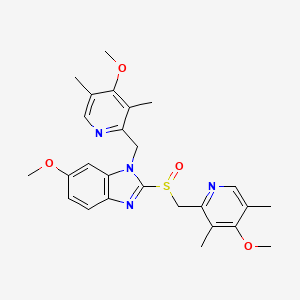
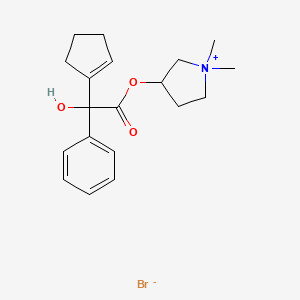
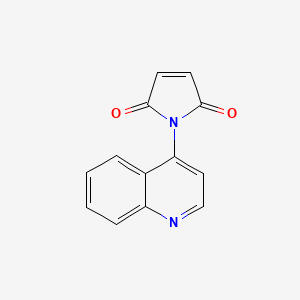
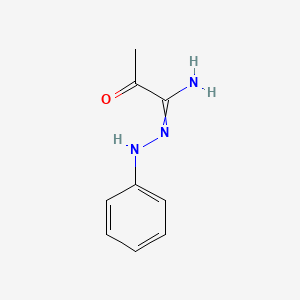
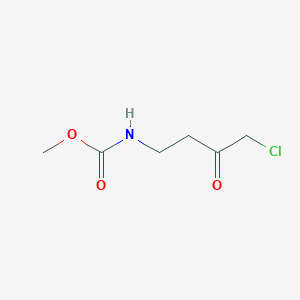
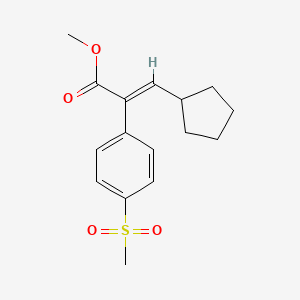
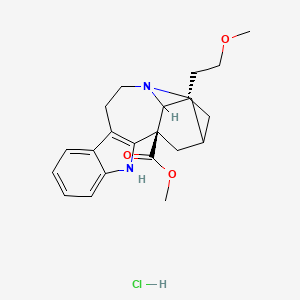
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
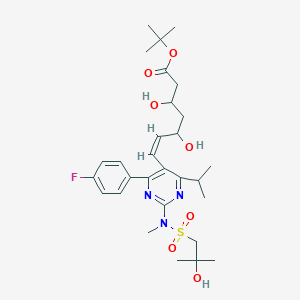
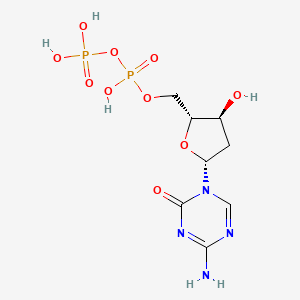
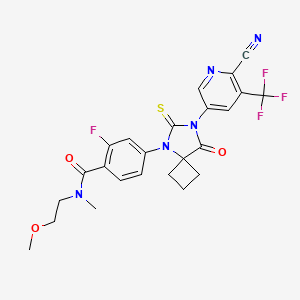
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
